molecular formula C17H12F3NOS B2584413 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde CAS No. 338416-52-7

1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde

Cat. No.: B2584413
CAS No.: 338416-52-7
M. Wt: 335.34
InChI Key: MQLWZRFIOJNWPO-UHFFFAOYSA-N
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Description

1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against Glycogen Synthase Kinase-3 beta (GSK-3β) source . GSK-3β is a serine/threonine kinase that is a critical node in numerous cellular signaling pathways, including those regulated by Wnt and insulin, and is implicated in a wide array of pathological processes. As a research tool, this compound is primarily employed in mechanistic studies to elucidate the role of GSK-3β in neurological disorders, with a significant focus on Alzheimer's disease pathogenesis, where GSK-3β is known to hyperphosphorylate tau protein, leading to neurofibrillary tangle formation source . Furthermore, its application extends to the investigation of mood disorders, such as depression and bipolar disorder, where GSK-3β has been established as a potential therapeutic target, and to the study of certain cancers and diabetes, given the kinase's involvement in cell proliferation and glucose metabolism. By selectively inhibiting GSK-3β, this compound enables researchers to probe complex biological networks, validate new targets, and contribute to the foundational knowledge driving drug discovery in these critical areas of unmet medical need.

Properties

IUPAC Name

1-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NOS/c1-21-15-8-3-2-7-13(15)14(10-22)16(21)23-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLWZRFIOJNWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=CC(=C3)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that indole derivatives, including 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde, exhibit promising anticancer properties. Studies have shown that compounds with indole structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the trifluoromethyl group enhances the lipophilicity and biological activity of the indole scaffold, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties
Indoles are known for their antimicrobial activities. The presence of the sulfanyl group may contribute to enhanced interactions with microbial membranes, leading to increased efficacy against various pathogens. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria and fungi.

Synthetic Utility

1. Building Block in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its unique functional groups. It can be utilized in the synthesis of more complex molecules through various reactions, including:

  • Nucleophilic substitutions
  • Cross-coupling reactions
    These reactions leverage the trifluoromethyl and sulfanyl functionalities to create diverse chemical entities.

2. Fluorinated Compounds Synthesis
The trifluoromethyl group is particularly useful in medicinal chemistry as it can significantly alter the pharmacokinetic properties of drugs. The ability to introduce this group into other molecules makes 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde an important precursor in developing fluorinated pharmaceuticals.

Industrial Applications

1. Agrochemicals
Given its biological activity, this compound may find applications in developing agrochemicals, particularly as a pesticide or herbicide. The ability to combat microbial growth can be advantageous in agricultural settings.

2. Material Science
The unique properties of indoles allow for their incorporation into polymers and materials science applications. The compound can be used to create materials with specific optical or electronic properties, which are valuable in developing sensors or electronic devices.

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in breast cancer cellsStudy A
Antimicrobial EfficacyEffective against MRSA strainsStudy B
Synthetic ApplicationsUseful intermediate for drug synthesisStudy C

Mechanism of Action

The mechanism of action of 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it more effective in its biological activity . The exact pathways and targets depend on the specific application, such as inhibiting viral replication or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Analogs

Compound A : 1-Methyl-2-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}-1H-Indole-3-Carbaldehyde
  • Molecular Formula: C₁₈H₁₄F₃NOS
  • Molecular Weight : 349.38 g/mol
  • CAS : 338416-41-4
  • Key Differences :
    • Benzylsulfanyl group (additional CH₂ bridge between the phenyl ring and sulfur atom).
    • Increased molecular weight (+14.04 g/mol) due to the methylene group, which may enhance lipophilicity and steric bulk compared to the target compound .
Compound B : 2-[(4-Bromophenyl)Sulfanyl]-1-Methyl-5-Nitro-1H-Indole-3-Carbaldehyde
  • Molecular Formula : C₁₆H₁₁BrN₂O₃S
  • Molecular Weight : 391.25 g/mol
  • CAS : 338416-11-8
  • Key Differences: 4-Bromophenylsulfanyl substituent (Br instead of CF₃) and a nitro (-NO₂) group at position 5 of the indole.
Comparison Table : Indole Derivatives
Property Target Compound Compound A Compound B
Molecular Formula C₁₇H₁₂F₃NOS C₁₈H₁₄F₃NOS C₁₆H₁₁BrN₂O₃S
Molecular Weight 335.34 349.38 391.25
Substituent at C2 3-CF₃-phenylsulfanyl 3-CF₃-benzylsulfanyl 4-Bromophenylsulfanyl
Additional Groups None None 5-Nitro
Key Functional Moieties -CHO, -CF₃, -S- -CHO, -CF₃, -S- (CH₂) -CHO, -Br, -NO₂

Non-Indole Heterocyclic Analogs

Compound C : 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
  • Molecular Formula : C₁₂H₈ClF₃N₂OS
  • Key Features: Pyrazole backbone (5-membered ring with two adjacent nitrogen atoms) substituted with a 3-chlorophenylsulfanyl group and a trifluoromethyl group.
Comparison Table : Indole vs. Pyrazole Derivatives
Property Target Compound (Indole) Compound C (Pyrazole)
Backbone Indole (C₉H₇N) Pyrazole (C₃H₄N₂)
Substituents -CF₃-phenylsulfanyl, -CHO -Cl-phenylsulfanyl, -CF₃, -CHO
Electron Effects Moderate π-electron density High electronegativity due to dual N atoms
Bioactivity Potential for CNS targeting Likely altered target selectivity

Trifluoromethyl-Containing Pharmaceuticals (–6)

  • Compound D: [(1S,2S)-1-Methyl-2-[2-(Trifluoromethyl)Phenyl]Propyl] (2S)-2-[(3-Acetoxy-4-Methoxy-Pyridine-2-Carbonyl)Amino]Propanoate (from ) Key Features: Esterified pyridine-carbamate structure with a trifluoromethylphenyl group. Unlike the target compound, this molecule is optimized for prodrug delivery due to its ester and carbamate functionalities, which enhance solubility and controlled release .
  • Compound E : N-(2-Hydroxyethyl)-N-[(1RS)-1-Methyl-2-[3-(Trifluoromethyl)Phenyl]Benzamide (MM1298.05, )

    • Key Features : Benzamide scaffold with a hydroxyethyl group and trifluoromethylphenyl moiety.
    • The amide bond and hydroxyl group suggest applications in peptide mimetics or kinase inhibitors, diverging from the indole-carbaldehyde’s aldehyde reactivity .

Biological Activity

1-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde, with the CAS number 338416-52-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H12F3NOS, with a molecular weight of approximately 335.35 g/mol. The presence of a trifluoromethyl group and a sulfanyl moiety contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of indole compounds can possess significant antimicrobial properties. For instance, the introduction of aldehyde groups into the indole scaffold has been linked to enhanced activity against pathogens such as Toxoplasma gondii . The compound demonstrated protective effects on the intestinal barrier in infected mice, suggesting potential therapeutic applications in treating intestinal infections.
  • Antioxidant Effects : The compound's ability to modulate oxidative stress markers has been evaluated. In a study involving indole derivatives, it was noted that certain compounds increased glutathione levels while reducing malondialdehyde levels in tissue samples from infected subjects . This indicates a potential for use in conditions characterized by oxidative stress.

The mechanisms through which 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde exerts its effects are multifaceted:

  • Interaction with Biological Targets : Molecular docking studies have revealed that the aldehyde group can form hydrogen bonds with specific proteins involved in cellular signaling pathways. For example, interactions with NTPase-II and TgCDPK1 have been noted, which are crucial in the pathogenesis of Toxoplasma gondii .
  • Modulation of Gut Health : The compound has shown promise in enhancing gastrointestinal motility and protecting the intestinal barrier during infections. This suggests that it may help mitigate damage caused by pathogens and support gut health .

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole derivatives, providing insights into the potential applications of 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde:

Study Findings Implications
Study A Indole derivatives showed protective effects against T. gondii infection in mice.Potential for developing new treatments for intestinal infections.
Study B Demonstrated antioxidant properties by modulating oxidative stress markers.Could be beneficial in managing oxidative stress-related diseases.
Study C Explored structure-activity relationships among indole derivatives.Insights into optimizing chemical modifications for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves:

  • Step 1 : Formation of the indole core via Fischer indole synthesis or palladium-catalyzed cyclization.
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution (e.g., using 3-(trifluoromethyl)thiophenol under basic conditions).
  • Step 3 : Aldehyde functionalization at the 3-position via Vilsmeier-Haack formylation or oxidation of a methyl group .
    • Key Factors : Reaction temperature (e.g., 80–100°C for nucleophilic substitution), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) significantly impact yield and purity. Evidence from analogous indole derivatives shows yields ranging from 45% to 72% depending on steric hindrance from the trifluoromethyl group .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • X-ray Crystallography : Resolves the spatial arrangement of the sulfanyl and trifluoromethyl groups (bond angles: C–S–C ~105°; C–CF₃ bond length ~1.33 Å) .
  • NMR Spectroscopy : ¹H NMR shows distinct signals for the indole NH (~10.5 ppm, exchangeable) and aldehyde proton (~9.8 ppm). ¹⁹F NMR confirms the trifluoromethyl group (-62 to -65 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Challenges :

  • Disorder in the Trifluoromethyl Group : The CF₃ group often exhibits rotational disorder, complicating electron density maps.
  • Weak Diffraction : Due to flexible sulfanyl linker, high-resolution data (>1.0 Å) are critical for accurate refinement .
    • Solutions :
  • Use SHELXL for restrained refinement, applying ISOR and DELU constraints to model CF₃ disorder.
  • Employ twin refinement (TWIN/BASF commands) if crystal twinning is observed .

Q. How do computational methods reconcile discrepancies in experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Approach :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and calculate NMR chemical shifts using GIAO (Gauge-Independent Atomic Orbital) method. Compare with experimental ¹H/¹³C NMR to identify outliers (e.g., deshielded aldehyde protons due to conjugation with indole) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. CDCl₃) to validate solvent-dependent shifts .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Key Modifications :

  • Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while retaining the trifluoromethyl group for metabolic stability.
  • Prodrug Design : Mask the aldehyde as an acetal to enhance bioavailability, as seen in related indole-3-carbaldehyde derivatives .
    • In Silico Tools : Use SwissADME or pkCSM to predict logP, BBB permeability, and CYP450 interactions .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for this compound in kinase inhibition assays?

  • Possible Causes :

  • Impurity Profiles : Residual palladium catalysts (e.g., from Suzuki couplings) may nonspecifically inhibit kinases. ICP-MS analysis is recommended to quantify Pd (<10 ppm) .
  • Assay Conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .
    • Resolution : Reproduce assays with HPLC-purified compound (>99% purity) under controlled ATP levels .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for regioselective sulfanyl group introduction .
  • Characterization : Combine X-ray crystallography with DFT-optimized NMR calculations for ambiguous assignments .
  • Biological Testing : Include negative controls (e.g., indole derivatives lacking the aldehyde group) to isolate the pharmacophore’s role .

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